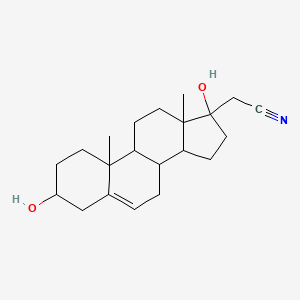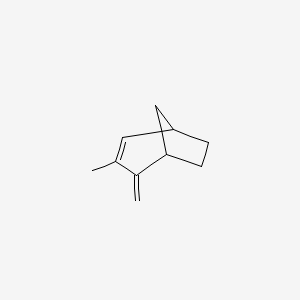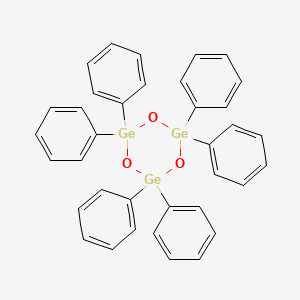
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexaphenyl substitution, which imparts significant stability and distinct chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane typically involves the reaction of hexaphenylcyclotrisiloxane with appropriate reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for temperature and pressure, and continuous monitoring to ensure product consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of phenyl-substituted silanols.
Reduction: Formation of hexaphenylcyclotrisiloxane derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance materials and coatings due to its robust chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane involves its interaction with specific molecular targets. The phenyl groups provide a hydrophobic environment, which can facilitate interactions with hydrophobic regions of proteins or other biomolecules. This interaction can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexaphenylcyclotrisiloxane
- Hexaphenylcyclotrisilazane
- Hexaphenylcyclotrisilane
Uniqueness
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-trioxatrigerminane is unique due to its trioxatrigerminane core structure, which imparts distinct chemical and physical properties compared to other hexaphenyl-substituted compounds. Its stability and reactivity make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
42967-49-7 |
|---|---|
Formule moléculaire |
C36H30Ge3O3 |
Poids moléculaire |
728.5 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrigerminane |
InChI |
InChI=1S/C36H30Ge3O3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)40-38(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-39(41-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clé InChI |
OWYMOICUEMMLLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge]2(O[Ge](O[Ge](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)


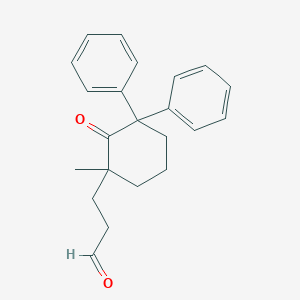
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
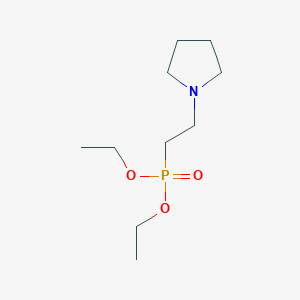
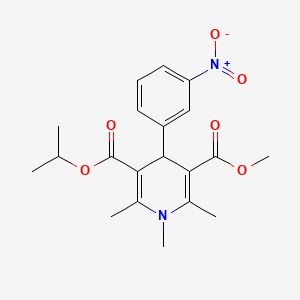

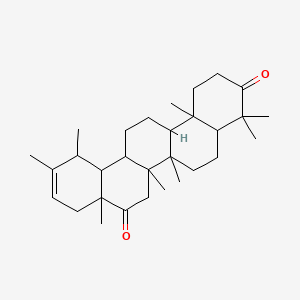
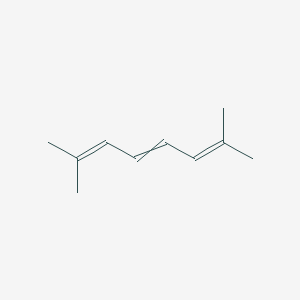
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
